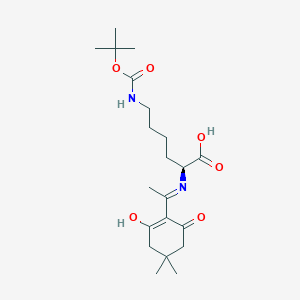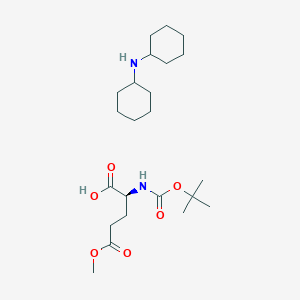
Boc-glu(ome)-OH dcha
Descripción general
Descripción
“Boc-glu(ome)-OH dcha” is also known as BOC-L-GLUTAMIC ACID METHYL ESTER DICYCLOHEXYLAMMONIUM SALT1. It is a chemical compound with the molecular formula C23H42N2O623.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “Boc-glu(ome)-OH dcha”, there are general methods for synthesizing similar compounds. For instance, a method for the electrosynthesis of protected dehydroamino acids was showcased, which could potentially be adapted for “Boc-glu(ome)-OH dcha” synthesis4.Molecular Structure Analysis
The molecular formula of “Boc-glu(ome)-OH dcha” is C23H42N2O623. This compound has a molar mass of 442.593.
Chemical Reactions Analysis
Specific chemical reactions involving “Boc-glu(ome)-OH dcha” are not readily available. However, amino acid derivatives like this have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage5.Physical And Chemical Properties Analysis
“Boc-glu(ome)-OH dcha” has a molar mass of 442.593. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Hydrolysis of Primary Amide Groups in Peptides : Research by Onoprienko, Yelin, and Miroshnikov (2000) in the "Russian Journal of Bioorganic Chemistry" discussed the hydrolysis of peptides like Boc-Asn-Ala-OH, leading to transformations that produce intermediates similar in nature to Boc-glu(ome)-OH dcha. This process is significant in understanding the behavior of peptides in biochemical reactions (Onoprienko, Yelin, & Miroshnikov, 2000).
Synthesis of Antigenic Peptides : Meldal (1986) in "Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry" described the synthesis of a heptapeptide with relevance to the structure of Boc-glu(ome)-OH dcha. This study highlights the application of such peptides in synthesizing antigenic structures for immunization experiments (Meldal, 1986).
Zinc-binding Sites of Proteases : Yamamura et al. (1998) in "Inorganica Chimica Acta" studied the reaction of a peptide similar to Boc-glu(ome)-OH dcha with zinc ions, providing insights into the zinc-binding sites of proteases. This is crucial for understanding enzymatic activities and designing inhibitors (Yamamura et al., 1998).
Synthesis and Characterization of Peptides : Various studies, such as those by Channabasavaiah and Sivanandaiah (1973) and Juodka and Sasnauskienė (1989), have focused on the synthesis and characterization of peptides incorporating structures like Boc-glu(ome)-OH dcha. These studies contribute to the understanding of peptide properties and applications in biochemical research (Channabasavaiah & Sivanandaiah, 1973); (Juodka & Sasnauskienė, 1989).
Basic Oral Care in Cancer Patients : Hong et al. (2019) in "Supportive Care in Cancer" conducted a systematic review related to basic oral care (BOC) interventions for oral mucositis in cancer patients, although the term BOC here is used in a different context from Boc-glu(ome)-OH dcha (Hong et al., 2019).
Conformational Studies of Peptides : Ribeiro, Saltman, and Goodman (1985) in "Biopolymers" conducted studies on the synthesis and conformational aspects of peptides, which can provide insight into the structural behavior of peptides similar to Boc-glu(ome)-OH dcha (Ribeiro, Saltman, & Goodman, 1985).
Safety And Hazards
Specific safety and hazard information for “Boc-glu(ome)-OH dcha” was not found in the sources I retrieved.
Direcciones Futuras
The future directions for “Boc-glu(ome)-OH dcha” are not explicitly stated in the sources I found. However, given its classification as an amino acid derivative, it may have potential applications in the field of biochemistry or medicine5.
Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662682 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(ome)-OH dcha | |
CAS RN |
14406-17-8 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



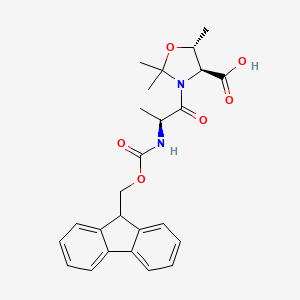
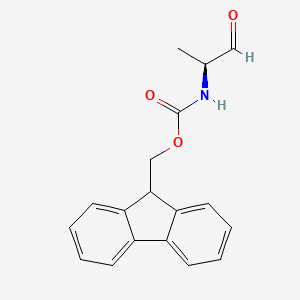
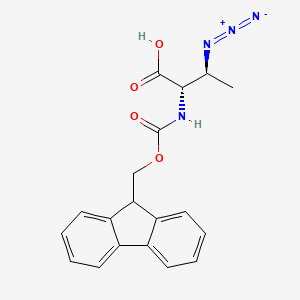
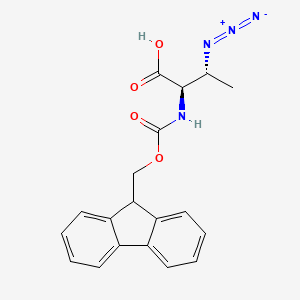
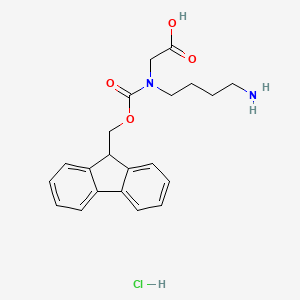
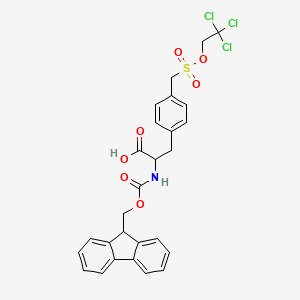
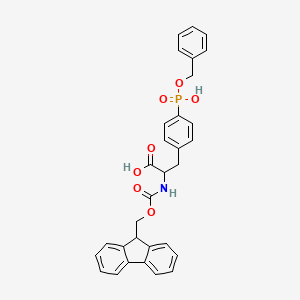
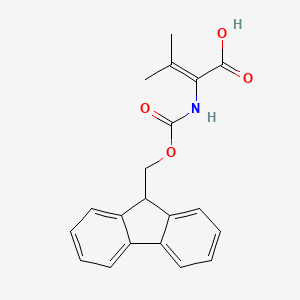
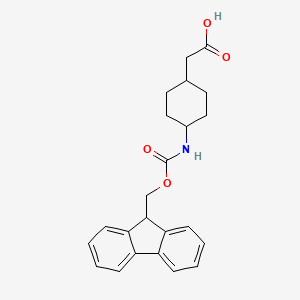
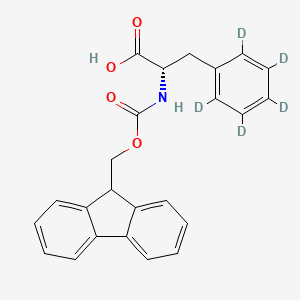
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

